Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

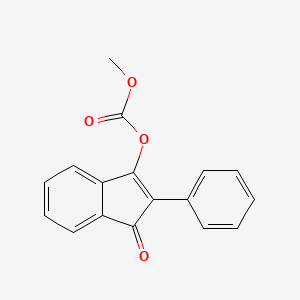

Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate is a chemical compound with the molecular formula C17H12O4. It is known for its unique structure, which includes an indene ring system fused with a phenyl group and a carbonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate typically involves organic synthesis reactions. One common method includes the reaction of 1-oxo-2-phenyl-1H-indene-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This ester is then reacted with phosgene or a phosgene equivalent to produce the carbonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its structural analogs have shown promise in drug development, particularly in the design of inhibitors for diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indanone, including those related to this compound, exhibited significant anticancer activity against various cell lines, including MCF-7 (breast cancer) cells. The synthesized compounds were evaluated using MTT assays, revealing dose-dependent cytotoxic effects .

Organic Electronics

The compound has potential applications in organic electronics, particularly as a building block for organic semiconductors and photovoltaic materials. Its ability to act as an electron acceptor makes it suitable for use in organic solar cells.

Table 1: Comparison of Electron Acceptors in Organic Electronics

| Compound | Electron Mobility | Application Area | Reference |

|---|---|---|---|

| Methyl 1-oxo-2-phenyl-1H-indene | Moderate | Organic Photovoltaics | |

| Indane derivatives | High | OLEDs | |

| Other carbonyl compounds | Variable | Sensors |

Photopolymerization

This compound can be utilized as a photoinitiator in polymerization reactions. Its photochemical properties allow it to initiate polymerization upon exposure to UV light, making it valuable in the production of coatings and adhesives.

Research Findings

Recent studies have explored the versatility of methyl 1-oxo-2-phenyl-1H-indene derivatives in various synthetic applications:

Table 2: Synthetic Applications of Methyl 1-Oxo Compounds

Mechanism of Action

The mechanism of action of Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate involves its interaction with various molecular targets. The compound’s carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then interact with biological molecules. The phenyl group and indene ring system may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the phenyl group.

Methyl 1-oxo-2-phenyl-1H-indene-3-carboxylate: Similar structure but lacks the carbonate ester group.

Uniqueness

Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate is unique due to the presence of both the phenyl group and the carbonate ester, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an indene core with a phenyl substitution and a carbonate functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

Case Studies

A notable case study involved the synthesis of analogues based on this compound, which were tested for their potency as mGluR2 modulators. One analogue showed an improved EC50 value of 180 nM compared to the original compound, indicating enhanced biological activity through structural modification.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound demonstrates good oral bioavailability in preliminary animal studies.

- Distribution : It shows favorable distribution characteristics, allowing effective penetration into tissues.

- Metabolism : Initial studies suggest metabolic stability, although further research is needed to elucidate metabolic pathways.

- Toxicity : Early toxicity assessments indicate a relatively safe profile at therapeutic doses; however, comprehensive toxicological studies are necessary.

Properties

Molecular Formula |

C17H12O4 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

methyl (3-oxo-2-phenylinden-1-yl) carbonate |

InChI |

InChI=1S/C17H12O4/c1-20-17(19)21-16-13-10-6-5-9-12(13)15(18)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

ZFUFPWZKKWYAEM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.